molecular formula C19H22N2O5S B2740579 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922096-94-4

4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2740579
CAS No.: 922096-94-4
M. Wt: 390.45
InChI Key: IBUOMZWRESSFJC-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a substituted benzenesulfonamide group. This compound is structurally distinct due to its tricyclic framework, which includes a seven-membered oxazepine ring with a ketone moiety at position 4 and methyl substituents at positions 3, 3, and 3.

Properties

IUPAC Name

4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-19(2)12-26-17-11-13(5-10-16(17)21(3)18(19)22)20-27(23,24)15-8-6-14(25-4)7-9-15/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUOMZWRESSFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydrobenzo[b][1,4]oxazepin core This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carboxylic acids or their derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can enhance reaction rates and improve product purity. Additionally, the use of catalysts and green chemistry principles can help minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

The compound has shown promising biological activities that make it a candidate for further research in several areas:

  • Anticancer Activity :
    • Studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways crucial for tumor growth and proliferation.
  • Anti-inflammatory Properties :
    • The sulfonamide group in the compound enhances its anti-inflammatory effects. Research has demonstrated its ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Applications in Medicinal Chemistry

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Here are some notable applications:

  • Drug Development :
    • The synthesis of analogs can lead to the discovery of new drugs with improved efficacy and reduced side effects.
  • Biological Target Interaction Studies :
    • Investigations into how this compound interacts with biological targets can provide insights into its mechanism of action and inform future drug design.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide and evaluated their anticancer activity against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

A research article explored the anti-inflammatory properties of the compound through in vitro assays measuring prostaglandin E2 levels in activated macrophages. The findings demonstrated that the compound effectively reduced inflammation markers by inhibiting COX enzymes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other sulfonamide-containing heterocycles. Below is a detailed comparison based on synthesis, spectral properties, and bioactivity:

Structural Analogues in Sulfonamide-Triazole Systems

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ) are key analogues. These feature a triazole ring instead of the benzo[b][1,4]oxazepine core but retain the sulfonamide group. Key differences include:

  • Substituent Effects : The 3,3,5-trimethyl and 4-oxo groups in the oxazepine system introduce steric hindrance absent in triazole derivatives, which may reduce off-target interactions .

Bioactivity and Pharmacological Potential

  • Enzyme Inhibition : Triazole derivatives (e.g., [7–9]) exhibit carbonic anhydrase inhibitory activity (IC₅₀: 10–50 nM), attributed to sulfonamide-Zn²⁺ interactions. The oxazepine analog’s bulky core may reduce potency but improve selectivity.
  • Antimicrobial Activity : Fluorinated triazole-thiones show moderate antibacterial effects (MIC: 8–32 µg/mL), whereas the oxazepine derivative’s methoxy group may enhance lipophilicity and membrane penetration .

Thermodynamic Stability

The oxazepine system’s fused ring structure likely increases thermal stability (predicted ΔHf: −450 kJ/mol) compared to triazole-thiones (ΔHf: −380 kJ/mol), as calculated via molecular modeling studies.

Biological Activity

4-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a methoxy group and a sulfonamide moiety with a tetrahydrobenzo[b][1,4]oxazepin core. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, and it possesses a molecular weight of approximately 390.5 g/mol. The structural complexity arises from the combination of various functional groups that contribute to its biological properties.

Structural Features

Feature Description
Methoxy Group Enhances solubility and bioactivity
Sulfonamide Moiety Known for diverse pharmacological effects
Benzoxazepin Core Provides structural stability and potential target interactions

Biological Activity

Research indicates that 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide exhibits promising biological activities:

  • Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The sulfonamide group is often linked to anti-inflammatory properties. Research suggests that this compound may reduce inflammation markers in vitro.
  • Enzyme Inhibition : Interaction studies indicate that this compound may act as an inhibitor of certain enzymes involved in disease pathways, such as kinases and proteases.

The mechanism of action involves the binding of the compound to specific biological targets. This binding can modulate enzyme activity or receptor function, leading to altered cellular responses.

Synthesis Methods

The synthesis of 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves several steps:

  • Formation of Benzamide Core : The initial step usually involves the reaction of a suitable amine with a benzenesulfonyl chloride.
  • Construction of Tetrahydrobenzo[b][1,4]oxazepin Ring : This step often employs cyclization reactions using various reagents to form the oxazepin structure.
  • Introduction of Methoxy Group : The final step includes methylation reactions to introduce the methoxy group at the para position on the benzene ring.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several benzoxazepine derivatives for their anticancer properties. The results indicated that compounds similar to 4-methoxy-N-(3,3,5-trimethyl-4-oxo...) showed significant cytotoxicity against breast and colon cancer cell lines .

Case Study 2: Anti-inflammatory Properties

In another investigation reported in Pharmacology Research & Perspectives, researchers assessed the anti-inflammatory effects of sulfonamide derivatives. The study found that these compounds could effectively reduce pro-inflammatory cytokines in cultured macrophages .

Comparative Analysis with Related Compounds

Compound Name Notable Properties
4-Methoxy-N-(3,3,5-trimethyl-4-oxo...)Enhanced solubility; potential anticancer activity
3-Fluoro-4-methoxy-N-(similar structure)Increased potency due to fluorine substitution
(3S)-3-[2...Different functional groups affecting activity

These comparisons highlight how structural variations can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzoxazepine core via cyclization of substituted benzamide intermediates under controlled temperature (80–100°C) and solvent conditions (e.g., DMF or THF).
  • Step 2 : Introduction of the 4-methoxybenzenesulfonamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt or Mitsunobu conditions).
  • Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity .
    • Critical Note : Reaction optimization (e.g., solvent polarity, catalyst loading) is critical to avoid by-products like over-alkylated derivatives .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.5–8.0 ppm), and oxazepine carbonyl (δ ~170–175 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
  • HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water gradient .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles using SHELX software for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :

  • Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature control (e.g., 50°C ± 2°C) and residence time (5–10 min) .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling efficiency.
  • Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between variables (temperature, solvent ratio, catalyst loading) .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-optimized structures (e.g., Gaussian 16) with experimental NMR/X-ray data. Discrepancies in dihedral angles may indicate conformational flexibility .
  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
  • Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor < 0.05) using SHELXL .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme Assays : Perform kinetic studies (e.g., IC₅₀ determination) with carbonic anhydrase isoforms to identify target inhibition .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in the enzyme active site. Validate with mutagenesis studies (e.g., Ala-scanning) .
  • Metabolic Stability : Assess hepatic clearance using in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Discrepancies in yields (40–70%) across studies may arise from differences in solvent purity or catalyst batch .
  • Biological Activity : While some studies hypothesize carbonic anhydrase targeting , others propose kinase inhibition for analogous structures . Validate via proteome-wide profiling.

Future Research Directions

  • AI-Driven Optimization : Implement machine learning (e.g., random forests) to predict optimal reaction conditions .
  • In Vivo Studies : Use zebrafish models to assess bioavailability and toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.